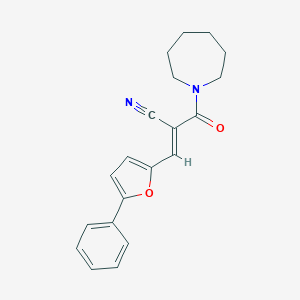![molecular formula C28H32N2OS B406670 2-(butylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B406670.png)
2-(butylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes a quinazoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a substituted aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles like thiols and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Thiazoloquinazoline derivatives: These compounds share a similar quinazoline core but have different substituents, leading to varied biological activities.
Benzothiazole derivatives: These compounds also contain a fused heterocyclic ring system and exhibit diverse biological activities.
Pyrazoloquinazoline derivatives: These compounds have a pyrazole ring fused to the quinazoline core and are studied for their anticancer and antimicrobial properties
Uniqueness
2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness can lead to distinct biological activities and makes it a valuable compound for further research and development .
特性
分子式 |
C28H32N2OS |
|---|---|
分子量 |
444.6g/mol |
IUPAC名 |
2-butylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-2-3-19-32-27-29-25-23-14-8-7-13-22(23)20-28(16-9-10-17-28)24(25)26(31)30(27)18-15-21-11-5-4-6-12-21/h4-8,11-14H,2-3,9-10,15-20H2,1H3 |
InChIキー |
FOOUCMPIKCEWAX-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52 |
正規SMILES |
CCCCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{[4-(diethylamino)phenyl]diazenyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B406599.png)
![N-[1-(Trifluoromethyl)-2-phenylethyl]-3,5-dinitrobenzamide](/img/structure/B406601.png)
![6-benzoyl-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406602.png)

![2-{2-[4-(2,4-dinitrophenyl)piperazino]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406604.png)




![1-(1-adamantylcarbonyl)-4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B406609.png)

